5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol
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Overview
Description
5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol is a chemical compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to an oxan-2-ol structure. The TBDPS group is known for its stability and resistance to acidic hydrolysis, making it a valuable protecting group in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or 2,6-lutidine. The reaction is often catalyzed by a mild base like DMAP or imidazole . The reaction conditions are mild, and the protecting group is introduced selectively to the least hindered hydroxyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-2-one derivatives.
Reduction: Reduction reactions can convert the oxan-2-ol to oxan-2-amine derivatives.
Substitution: The TBDPS group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Fluoride sources like TBAF (Tetrabutylammonium fluoride) are used to remove the TBDPS group.
Major Products Formed
Oxidation: Formation of oxan-2-one derivatives.
Reduction: Formation of oxan-2-amine derivatives.
Substitution: Formation of deprotected hydroxyl compounds or other substituted derivatives.
Scientific Research Applications
5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol has several applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol primarily involves the protection of hydroxyl groups. The TBDPS group provides steric hindrance, preventing unwanted reactions at the protected site. The compound’s stability under acidic conditions allows for selective deprotection and further functionalization .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyl (TBDMS) ethers
- tert-Butyldiphenylsilyl (TBDPS) ethers
- Trimethylsilyl (TMS) ethers
- Triisopropylsilyl (TIPS) ethers
Uniqueness
5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol is unique due to its increased resistance to acidic hydrolysis and nucleophilic species compared to other silyl ethers. This stability makes it particularly valuable in complex synthetic routes where selective protection and deprotection are crucial .
Biological Activity
5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a silyl ether functional group, which is known to enhance the stability and solubility of organic compounds in biological systems. The presence of the oxan-2-ol moiety suggests potential interactions with biological macromolecules, which could lead to various pharmacological effects.
Neuroprotective Effects
The neuroprotective potential of silylated compounds has been explored in various studies. The introduction of silyl groups can enhance the compound's ability to cross the blood-brain barrier, potentially leading to protective effects in neurodegenerative diseases.
Case Study:
In a study examining the effects of silylated compounds on neuronal cells, it was found that certain derivatives exhibited reduced apoptosis in response to oxidative stress. This suggests that this compound may possess similar protective properties.
Antimicrobial Activity
Compounds with silyl ether functionalities have been reported to exhibit antimicrobial activity. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
E. coli | 32 µg/mL | TBD |
S. aureus | 16 µg/mL | TBD |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
- Cell Signaling Modulation : The compound may influence signaling pathways related to cell survival and apoptosis.
- Membrane Interaction : Its hydrophobic nature may facilitate interactions with lipid membranes, altering membrane fluidity and function.
Properties
CAS No. |
645412-77-7 |
---|---|
Molecular Formula |
C21H28O3Si |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
5-[tert-butyl(diphenyl)silyl]oxyoxan-2-ol |
InChI |
InChI=1S/C21H28O3Si/c1-21(2,3)25(18-10-6-4-7-11-18,19-12-8-5-9-13-19)24-17-14-15-20(22)23-16-17/h4-13,17,20,22H,14-16H2,1-3H3 |
InChI Key |
BABRXTQJOGVEBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCC(OC3)O |
Origin of Product |
United States |
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